molecular formula C13H13F2NO4 B13565596 3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B13565596
M. Wt: 285.24 g/mol
InChI Key: TYGAFVLGEJZCPC-UHFFFAOYSA-N
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Description

3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with difluoromethylating agents under controlled conditions. The phenylmethoxycarbonyl group can be introduced through esterification reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The phenylmethoxycarbonyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid stands out due to its unique combination of difluoromethyl and phenylmethoxycarbonyl groups attached to a pyrrolidine ring. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H13F2NO4

Molecular Weight

285.24 g/mol

IUPAC Name

3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H13F2NO4/c14-13(15)6-7-16(10(13)11(17)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)

InChI Key

TYGAFVLGEJZCPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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